molecular formula C9H12N12O4 B12566664 Bis(1,3-diazidopropan-2-yl) propanedioate CAS No. 188748-87-0

Bis(1,3-diazidopropan-2-yl) propanedioate

Cat. No.: B12566664
CAS No.: 188748-87-0
M. Wt: 352.27 g/mol
InChI Key: NFOXIACICYSNSJ-UHFFFAOYSA-N
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Description

Bis(1,3-diazidopropan-2-yl) propanedioate is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,3-diazidopropan-2-yl) propanedioate typically involves the reaction of epichlorohydrin with sodium azide. This reaction results in the formation of 1,3-diazido-2-propanol, which is then further reacted with propanedioic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) phenylacetylide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-diazidopropan-2-yl) propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(1,3-diazidopropan-2-yl) propanedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(1,3-diazidopropan-2-yl) propanedioate involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reactivity is harnessed in various applications, including the synthesis of biologically active compounds and materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its dual azide functionality, which allows for versatile reactivity and applications in various fields. Its ability to form triazoles through click chemistry makes it particularly valuable in synthetic and medicinal chemistry .

Properties

CAS No.

188748-87-0

Molecular Formula

C9H12N12O4

Molecular Weight

352.27 g/mol

IUPAC Name

bis(1,3-diazidopropan-2-yl) propanedioate

InChI

InChI=1S/C9H12N12O4/c10-18-14-2-6(3-15-19-11)24-8(22)1-9(23)25-7(4-16-20-12)5-17-21-13/h6-7H,1-5H2

InChI Key

NFOXIACICYSNSJ-UHFFFAOYSA-N

Canonical SMILES

C(C(CN=[N+]=[N-])OC(=O)CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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